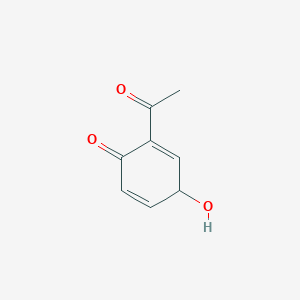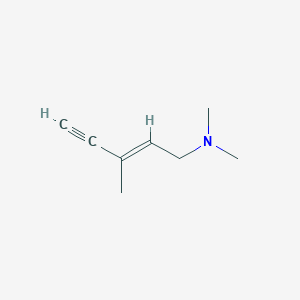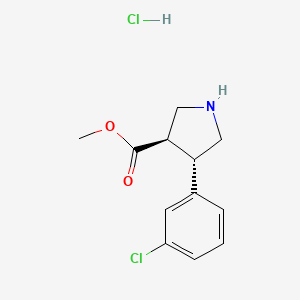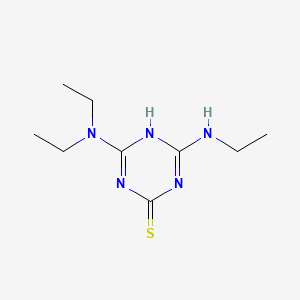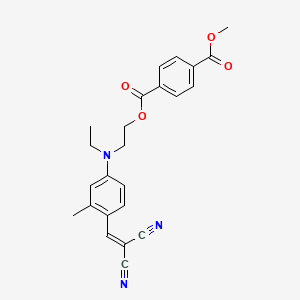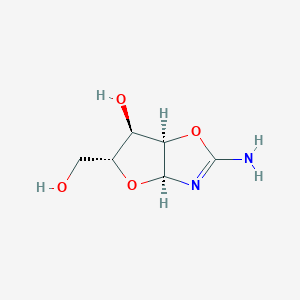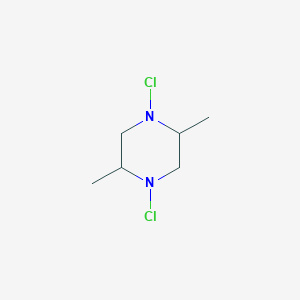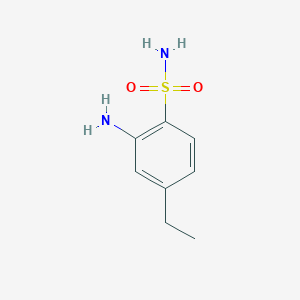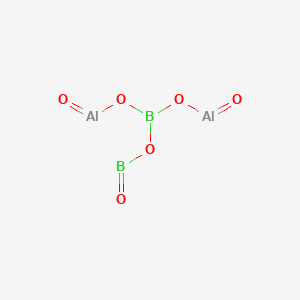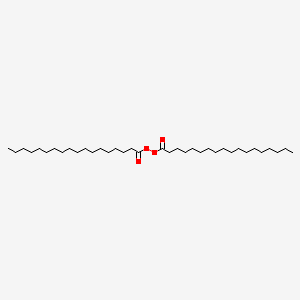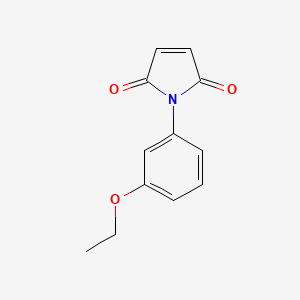
1-(3-Ethoxyphenyl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to the pyrrole ring. The compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE typically involves the reaction of 3-ethoxybenzaldehyde with pyrrole-2,5-dione under acidic or basic conditions. The reaction can be catalyzed by various reagents, including Lewis acids or bases, to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrroles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE, each with distinct chemical and biological properties.
Scientific Research Applications
1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE
- 1-(3-HYDROXYPHENYL)-1H-PYRROLE-2,5-DIONE
- 1-(3-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE
Comparison: 1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, hydroxy, chloro), the ethoxy group may impart distinct solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
36817-58-0 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-5-3-4-9(8-10)13-11(14)6-7-12(13)15/h3-8H,2H2,1H3 |
InChI Key |
BSSMMICETVXSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


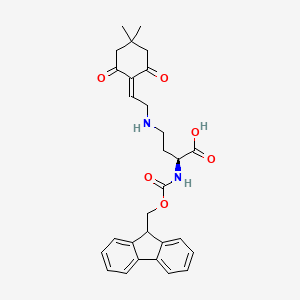
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)
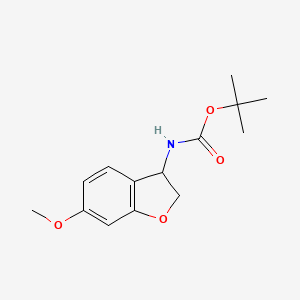
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
